
Cox-2-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cox-2-IN-12 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process and is implicated in various diseases, including cancer and neurodegenerative disorders . This compound has garnered significant attention due to its potential therapeutic applications in treating inflammation-related conditions and its role in cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2-IN-12 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of computer-aided drug design to identify potential inhibitors, followed by the synthesis of these compounds using standard organic synthesis techniques . The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cox-2-IN-12 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce reduced forms of the compound with altered functional groups .
Applications De Recherche Scientifique
Cox-2-IN-12 has a wide range of scientific research applications, including:
Mécanisme D'action
Cox-2-IN-12 exerts its effects by selectively inhibiting the cyclooxygenase-2 enzyme, which is involved in the conversion of arachidonic acid to prostaglandins, key mediators of inflammation . By blocking this pathway, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and associated symptoms . The molecular targets and pathways involved include the inhibition of cyclooxygenase-2 activity and the downstream effects on prostaglandin synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Celecoxib: Another selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.
Rofecoxib: A selective cyclooxygenase-2 inhibitor that was withdrawn from the market due to safety concerns.
Etoricoxib: A selective cyclooxygenase-2 inhibitor used for the treatment of osteoarthritis and rheumatoid arthritis.
Uniqueness
Cox-2-IN-12 is unique in its specific binding affinity and selectivity for cyclooxygenase-2, which may offer advantages in terms of efficacy and safety compared to other inhibitors .
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
1-benzyl-3-(2-oxocyclohexyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H19NO3/c19-15-9-5-4-8-13(15)14-10-16(20)18(17(14)21)11-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2 |
Clé InChI |
VEXOJVXZKCAZML-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C(C1)C2CC(=O)N(C2=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



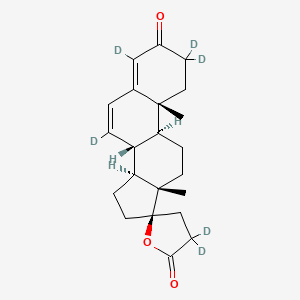
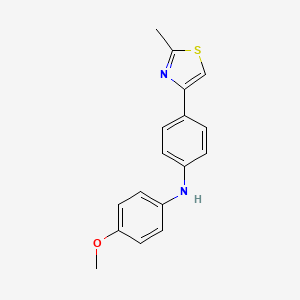


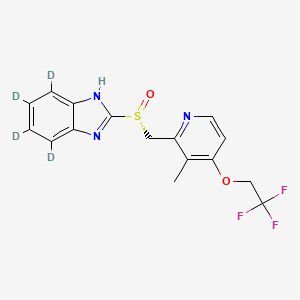

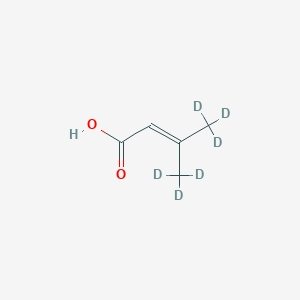
![N-[4-[(4-fluorobenzoyl)amino]phenyl]-3,4,5-trihydroxybenzamide](/img/structure/B12410243.png)
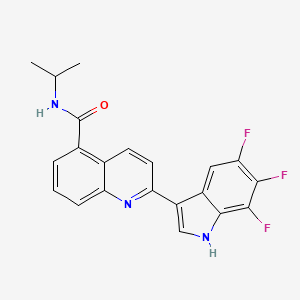

![3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B12410251.png)
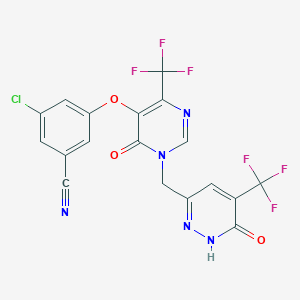
![2-[1-[7-[5-[2-(dimethylamino)ethoxy]indol-1-yl]-1,8-naphthyridin-2-yl]indol-5-yl]oxy-N,N-dimethylethanamine](/img/structure/B12410261.png)
